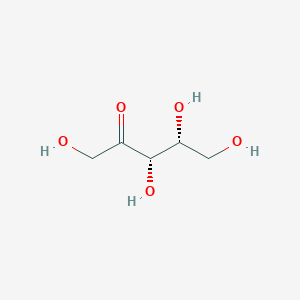

D-xylulose

Descripción general

Descripción

D-Xylulose is a five-carbon ketose sugar (C₅H₁₀O₅) that plays a critical role in carbohydrate metabolism. It is an intermediate in the pentose phosphate pathway (PPP), where it is phosphorylated to this compound 5-phosphate, a precursor for nucleotide synthesis and glycolysis intermediates . In prokaryotes, this compound is primarily formed via the isomerization of D-xylose catalyzed by D-xylose isomerase (XI), with enzymes from Streptomyces rubiginosus showing a kcat of 3.3 s⁻¹ and Km of 5.0 mM under optimized conditions . In eukaryotes like yeast, D-xylose is first reduced to D-xylitol by NADPH-linked xylose reductase (XR) and then oxidized to this compound by NAD⁺-linked xylitol dehydrogenase (XDH) . This compound kinase further phosphorylates it to this compound 5-phosphate, which enters central metabolism .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La D-xilulosa se puede sintetizar a partir de D-xilosa mediante isomerización enzimática. La enzima D-xilosa isomerasa cataliza la conversión de D-xilosa a D-xilulosa. Esta reacción generalmente ocurre en condiciones suaves, con un rango de pH óptimo de 7.0 a 8.0 y un rango de temperatura de 30 ° C a 40 ° C .

Métodos de producción industrial: La producción industrial de D-xilulosa a menudo implica el uso de fermentación microbiana. Los microorganismos como Escherichia coli y Saccharomyces cerevisiae pueden ser modificados genéticamente para expresar D-xilosa isomerasa, lo que permite la conversión eficiente de D-xilosa a D-xilulosa. El proceso de fermentación se lleva a cabo en biorreactores en condiciones controladas para maximizar el rendimiento .

Análisis De Reacciones Químicas

Acid-Catalytic Conversion to Furfural

D-xylulose participates in acid-catalyzed pathways to produce furfural, a biofuel precursor. Density functional theory (DFT) studies reveal:

Reaction Pathways and Energy Barriers

| Acid Catalyst | ΔG‡ (D-xylose → 1,2-enediol) [kcal/mol] | ΔG‡ (this compound → 1,2-enediol) [kcal/mol] |

|---|---|---|

| HCl | 29.8 | 25.4 |

| H₂SO₄ | 31.2 | 27.1 |

| HBr | 30.5 | 26.3 |

-

Dominant Pathway : this compound converts to 1,2-enediol faster than D-xylose due to lower energy barriers (e.g., ΔG‡ = 25.4 kcal/mol for HCl) .

-

Rate-Limiting Step : Formation of 1,2-enediol from D-xylose (ΔG‡ = 29.8–31.2 kcal/mol) .

-

Solvent Effects : Water enhances proton transfer, while tetrahydrofuran (THF) stabilizes intermediates through hydrogen bonding .

Kinetic Model : Simplified simulations align with experimental data, confirming 1,2-enediol as the central intermediate .

Comparative Catalytic Performance in Furfural Production

| Acid | Relative Reaction Rate (this compound → Furfural) | Optimal Solvent |

|---|---|---|

| HCl | 1.0 (reference) | Water |

| H₂SO₄ | 0.8 | Water |

| HBr | 0.7 | THF |

Aplicaciones Científicas De Investigación

Biotechnological Applications

D-xylulose plays a significant role in the bioproduction of xylitol, a sugar alcohol used as a sweetener. The conversion of this compound to xylitol is facilitated by various microorganisms.

Xylitol Production

- Microbial Fermentation : this compound can be fermented by yeast such as Saccharomyces cerevisiae and bacteria like Candida tropicalis to produce xylitol. Research indicates that genetically engineered strains can enhance yields significantly.

- Case Study : In one study, a recombinant strain of Escherichia coli was developed to convert this compound into xylitol with a yield of 28.80 g/L within 28 hours, which is three times higher than the wild-type strain's output .

| Microorganism | Yield (g/L) | Time (hours) | Notes |

|---|---|---|---|

| E. coli (recombinant) | 28.80 | 28 | Enhanced production through genetic engineering |

| C. tropicalis | 25.10 | 30 | Utilizes both this compound and D-arabitol for xylitol production |

Ethanol Production

This compound can also be fermented to produce ethanol. In studies, Saccharomyces cerevisiae has been shown to ferment this compound effectively, yielding ethanol as the primary product along with minor amounts of xylitol and glycerol .

Nutritional Applications

This compound is recognized for its potential health benefits, particularly in dental health.

Dental Health

- Xylitol Products : Xylitol derived from this compound is widely used in chewing gums and dental care products due to its non-cariogenic properties. It inhibits the growth of Streptococcus mutans, a primary bacterium responsible for tooth decay.

- Case Study : A clinical trial involving orthodontic patients showed that xylitol did not significantly reduce plaque scores compared to controls; however, it remains popular for its overall dental health benefits .

Pharmaceutical Applications

This compound is involved in metabolic pathways that are crucial for human health.

Metabolic Role

- This compound functions as a substrate in various metabolic pathways, including those related to the synthesis of vitamins such as thiamine (vitamin B1) and pyridoxal (vitamin B6). This highlights its importance in nutrition and metabolism .

Industrial Applications

The industrial utility of this compound extends to its use as a precursor in chemical synthesis.

Chemical Synthesis

- This compound can serve as an intermediate in the synthesis of other valuable compounds. Its structural properties make it suitable for various chemical transformations.

Mecanismo De Acción

La D-xilulosa ejerce sus efectos principalmente a través de su participación en la vía de las pentosas fosfato. En esta vía, la D-xilulosa se fosforila para formar D-xilulosa-5-fosfato mediante la enzima xilulosa quinasa. La D-xilulosa-5-fosfato luego ingresa a la fase no oxidativa de la vía de las pentosas fosfato, donde se convierte en varios intermediarios que son esenciales para la biosíntesis de nucleótidos y aminoácidos .

Objetivos moleculares y vías:

Xilulosa quinasa: Cataliza la fosforilación de D-xilulosa a D-xilulosa-5-fosfato.

Enzimas de la vía de las pentosas fosfato: Involucradas en la conversión de D-xilulosa-5-fosfato en otros intermediarios metabólicos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

D-Xylulose 5-Phosphate

- Structure : Phosphorylated at the C5 position, making it a key PPP intermediate.

- Metabolic Role : Converted to fructose 6-phosphate and glyceraldehyde 3-phosphate via transketolase and transaldolase. Human ribulose 5-phosphate 3-epimerase (hRPE) reversibly interconverts D-ribulose 5-phosphate and this compound 5-phosphate using Fe²⁺ as a cofactor .

Enzyme Kinetics :

Enzyme Source Substrate Km (μM) Vmax (nkat/mg) Kocuria gwangalliensis This compound 250 ± 20 540 Aspergillus niger This compound 760 - K. gwangalliensis ATP 1,300 ± 50 460

D-Ribulose 5-Phosphate

- Structural Relationship : Epimer of this compound 5-phosphate at C3.

- Catalytic Interconversion : hRPE mediates reversible epimerization, with a conserved catalytic mechanism involving Fe²⁺ . Thermodynamic equilibrium favors this compound 5-phosphate due to lower Gibbs free energy .

D-Xylitol

- Metabolic Pathway: Intermediate in the oxidoreductase pathway (ORP), formed by the reduction of D-xylose.

- Industrial Use : A low-calorie sweetener; overaccumulation in Uromyces fabae correlates with stress responses .

D-Lyxose

- Isomer Relationship: D-Lyxose isomerase (D-LI) reversibly converts this compound to D-lyxose. D-LI has broad substrate specificity, enabling applications in functional sugar production (e.g., D-mannose) .

D-Arabitol

- Biosynthesis : Produced from this compound and D-ribulose in Uromyces fabae via NADP⁺-dependent D-arabitol dehydrogenase (ARD1p). Equilibrium constants (Keq) strongly favor D-arabitol (1.43 × 10⁻¹² M for this compound formation) .

- Biotransformation: Immobilized Gluconobacter suboxydans converts D-arabitol to this compound with 95.6% efficiency .

Kinetic and Thermodynamic Comparisons

- Furfural Production : this compound reacts faster than D-xylose in acidic conditions (0.1 M H₂SO₄, 453–493 K), yielding furfural via dehydration. Density functional theory (DFT) studies confirm lower activation barriers for this compound .

- Enzyme Specificity :

Conflicting Findings and Experimental Considerations

- Yeast Growth on this compound :

- Saccharomyces cerevisiae strains overexpressing XKS1 (xylulokinase) show lethality on this compound due to toxic intermediate accumulation .

- Conversely, S. carlsbergensis and Schizosaccharomyces pombe grow efficiently on this compound, suggesting pre-existing kinase activity or rapid induction .

- Discrepancies arise from promoter strength, strain background, and this compound concentration .

Actividad Biológica

D-Xylulose is a pentose sugar that plays a significant role in various metabolic pathways, including the pentose phosphate pathway and the methylerythritol phosphate (MEP) pathway. This article explores the biological activity of this compound, focusing on its enzymatic interactions, metabolic significance, and potential applications.

Overview of this compound

This compound is an important intermediate in carbohydrate metabolism. It is involved in the conversion of D-ribulose 5-phosphate to this compound 5-phosphate, catalyzed by human D-ribulose 5-phosphate 3-epimerase (hRPE) using Fe²⁺ as a cofactor. This reaction is crucial for the proper functioning of the pentose phosphate pathway, which is vital for nucleotide synthesis and cellular redox balance .

D-Xylulokinase

D-xylulokinase is an enzyme that catalyzes the phosphorylation of this compound to form this compound-5-phosphate, marking its role in the pentose catabolic pathway. Research has shown that this enzyme exhibits significant activity when induced by substrates such as D-xylose and L-arabinose. The kinetic parameters of D-xylulokinase from Mucor circinelloides indicate a Km of 0.29 mM for this compound and 0.51 mM for ATP, demonstrating its affinity for these substrates .

Feedback Inhibition in the MEP Pathway

In the context of the MEP pathway, this compound plays a regulatory role through its involvement with deoxy-D-xylulose-5-phosphate synthase (DXS). This enzyme is subject to feedback inhibition by isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), both end products of the pathway. Such regulation ensures metabolic homeostasis and prevents overproduction of isoprenoids .

Metabolic Regulation in Plants

A study on Populus trichocarpa highlighted how DXS's activity can be modulated through site-directed mutagenesis to improve its resistance to feedback inhibition by IDP and DMADP. This modification can enhance the production of valuable metabolites such as taxadiene and carotenoids .

Xylose Fermentation

In xylose-fermenting fungi, the induction of D-xylulokinase by xylose and arabinose suggests its critical role in utilizing these sugars for energy production. The enzyme’s activity was shown to be repressed in the presence of glucose, indicating carbon catabolite repression mechanisms at play .

Biological Significance

This compound's biological activities extend beyond mere metabolic functions; it has implications in health and disease. For instance, elevated levels of xylulose have been associated with liver cirrhosis, suggesting its potential as a biomarker for liver dysfunction . Additionally, studies have indicated that xylitol, a sugar alcohol derived from xylulose, may have dental health benefits by reducing tooth decay in children .

Data Summary

| Enzyme | Function | Kinetic Parameters | Inducers |

|---|---|---|---|

| D-Xylulokinase | Phosphorylates this compound | Km (this compound) = 0.29 mM | D-xylose, L-arabinose |

| Km (ATP) = 0.51 mM | |||

| Deoxy-D-Xylulose-5-Phosphate Synthase (DXS) | Catalyzes formation of DXP from pyruvate and GAP | Feedback inhibited by IDP and DMADP | N/A |

Q & A

Q. Basic: What are the primary chemical synthesis routes for D-xylulose, and what key reaction steps define these pathways?

This compound is synthesized via multi-step organic reactions, with Wittig reactions and asymmetric dihydroxylation as critical steps. For example, hydroxyacetone and ethylene glycol are protected (e.g., TBS, acetyl groups) to stabilize intermediates, followed by bromination and oxidation to form α,β-unsaturated ketones. Sharpless asymmetric dihydroxylation or OsO4-mediated dihydroxylation then yields protected this compound, which is deprotected to obtain the final product . Alternative pathways, such as formaldehyde assimilation via methanol condensation cycles, have also been explored but require validation of enzyme efficiency and pathway flux .

Q. Basic: Which metabolic pathways involve this compound, and what enzymes regulate its interconversion?

This compound participates in the pentose phosphate pathway (PPP) and glucuronate-xylulose pathway . Key enzymes include:

- D-xylulokinase : Phosphorylates this compound to xylulose 5-phosphate (X5P), a PPP intermediate .

- This compound reductase : Catalyzes NAD+‐dependent oxidation of xylitol to this compound, linking it to sugar alcohol metabolism .

- Xylose isomerase : Converts D-xylose to this compound in microbial systems, though efficiency varies with metal cofactors (e.g., Mn²⁺ for class II enzymes) .

Q. Advanced: What experimental challenges arise in asymmetric dihydroxylation for this compound synthesis, and how are they mitigated?

Asymmetric dihydroxylation of α,β-unsaturated ketones (e.g., using Sharpless AD-mix reagents) faces challenges due to protecting group instability and competing retro-aldol reactions . For instance, acetyl and TBS groups degrade under basic conditions, leading to side products like aldehydes. Optimizing protecting groups (e.g., TIPS) improves stereoselectivity and yield (up to 78%) . Reaction monitoring via NMR and optical rotation analysis ensures product integrity .

Q. Advanced: How can researchers validate the activity of this compound-related enzymes like xylose isomerase?

A coupled enzyme assay is commonly used:

Xylose isomerase converts D-xylose to this compound.

Sorbitol dehydrogenase (SDH) reduces this compound to xylitol while oxidizing NADH, measurable via UV absorbance at 340 nm.

Kinetic parameters (e.g., kcat = 8.5 s⁻¹, Km = 17.7 mM) are determined under controlled metal cofactor conditions (e.g., 1 mM MnCl₂) .

Q. Advanced: What are common pitfalls in microbial this compound production, and how can metabolic engineering address them?

Microbial pathways often suffer from substrate leakage (e.g., this compound-1-phosphate entering PPP) and redox imbalances (excess NAD+/NADP+). Strategies include:

- Enzyme engineering : Enhancing xylose isomerase activity and specificity .

- Compartmentalization : Separating synthetic pathways (e.g., xylulose-1-phosphate aldolase) to minimize cross-talk .

- Cofactor recycling : Integrating NADH oxidase to balance redox states .

Q. Basic: What analytical methods confirm the structure and purity of synthesized this compound?

- NMR spectroscopy : Identifies characteristic signals (e.g., anomeric protons in protected intermediates) .

- Optical rotation : Matches reported values ([α]D = specific rotation) to verify enantiomeric purity .

- Chromatography : HPLC or GC-MS quantifies purity (>98%) and detects side products .

Q. Advanced: How should researchers resolve data contradictions when optimizing this compound synthetic pathways?

Contradictions (e.g., variable yields in dihydroxylation) require:

- Design of Experiments (DoE) : Systematic variation of reaction parameters (temperature, solvent, protecting groups) .

- Mechanistic studies : Isotopic labeling or computational modeling to trace reaction pathways .

- Cross-validation : Comparing synthetic routes (e.g., formaldehyde assimilation vs. traditional organic synthesis) to identify bottlenecks .

Q. Basic: What role does this compound play in the pentose phosphate pathway (PPP)?

This compound is phosphorylated to xylulose 5-phosphate (X5P) , a substrate for transketolase in the non-oxidative PPP. X5P facilitates carbon shuffling, generating ribose-5-phosphate (nucleotide synthesis) and erythrose-4-phosphate (aromatic amino acid biosynthesis) .

Propiedades

IUPAC Name |

(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415364, DTXSID201337597 | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-84-8, 5962-29-8 | |

| Record name | D-Xylulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xylulose, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Xylulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Threo-2-Pentulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XYLULOSE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLULOSE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.